octane-3,6-diol

Übersicht

Beschreibung

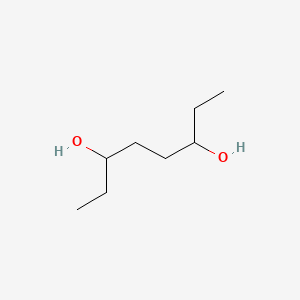

octane-3,6-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Chloroethanol Method: This method involves the reaction of ethylene oxide with hydrogen chloride gas in an aqueous solution to produce chloroethanol. The chloroethanol then undergoes an addition reaction with ethylene oxide under alkaline conditions to produce a monochlorine substitute of octanediol.

Olefin Oxidation Method: In this method, olefins are oxidized with oxygen to generate aldehydes or ketones, which are then reduced to alcohols to obtain octanediol.

Biological Method: This method involves microbial fermentation, where microorganisms convert a carbon source into octanediol through metabolic processes.

Analyse Chemischer Reaktionen

Oxidation Reactions

Octane-3,6-diol undergoes oxidation at the hydroxyl groups, yielding ketones, aldehydes, or carboxylic acids depending on reaction conditions:

-

Strong Oxidizing Agents (e.g., KMnO₄, CrO₃):

Reduction Reactions

While reduction of diols is less common, catalytic hydrogenation or borohydride-based systems can modify adjacent functional groups:

-

Catalytic Hydrogenation (H₂/Pd-C):

Substitution Reactions

The hydroxyl groups participate in nucleophilic substitution, enabling functional group interconversion:

-

Esterification:

-

Halogenation:

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| Esterification | Ac₂O, H⁺ | 3,6-Diacetyl-octane | >85% |

| Halogenation | SOCl₂, Δ | 3,6-Dichloro-octane | ~70% |

Cyclization and Rearrangement

Notable rearrangements have been observed under specific conditions:

-

Acid-Catalyzed Cyclization:

-

Base-Mediated Rearrangement:

Mechanistic Insights

-

Oxidation Mechanism: Proceeds through a cyclic intermediate where the hydroxyl groups coordinate with oxidizing agents, facilitating sequential electron transfer .

-

Rearrangement Pathways: Involve ketoenol tautomerism or hydride shifts, as demonstrated in isotopic labeling studies .

Comparative Reactivity

This compound’s reactivity differs from related diols:

| Compound | Key Reactivity Difference |

|---|---|

| 1,2-Octanediol | Faster oxidation due to vicinal hydroxyl proximity |

| 1,8-Octanediol | Prefers intermolecular esterification over cyclization |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Octane-3,6-diol serves as a valuable chiral building block in organic synthesis. Its stereochemistry is crucial for synthesizing enantiomerically pure compounds essential in pharmaceuticals and agrochemicals.

Table 1: Comparison of Chiral Building Blocks

| Compound | Chiral Centers | Applications |

|---|---|---|

| This compound | 2 | Pharmaceuticals, Agrochemicals |

| (3S,6S)-3,6-Octanediol | 2 | Similar applications |

| 1,8-Octanediol | 0 | Industrial applications |

Biochemical Research

In biochemical studies, this compound is utilized as a substrate for enzyme-catalyzed reactions. It interacts with enzymes such as alcohol dehydrogenases and oxidoreductases, providing insights into metabolic pathways.

Case Study: Enzyme Interaction

A study demonstrated that this compound inhibited specific enzymes involved in inflammation pathways, suggesting its potential for therapeutic applications against inflammatory diseases .

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Properties : Reduces cytokine levels in vitro.

- Antitumor Activity : Inhibits tumor cell proliferation.

- Antioxidant Effects : Scavenges free radicals.

- Antimicrobial Activity : Effective against bacteria such as Staphylococcus aureus.

Table 2: Biological Activities of this compound

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine levels | |

| Antitumor | Inhibition of tumor cell proliferation | |

| Antioxidant | Scavenging of DPPH radicals | |

| Antimicrobial | Effective against Staphylococcus aureus |

Medical Applications

The chiral nature of this compound positions it as a candidate for drug development. Enantiomerically pure forms can exhibit different pharmacological activities and reduced side effects compared to racemic mixtures.

Case Study: Drug Development

Research has shown that derivatives of this compound can be designed to target specific receptors involved in pain and inflammation management. This specificity can enhance therapeutic efficacy while minimizing adverse effects .

Industrial Applications

In materials science, this compound can be employed as a monomer in synthesizing polymers with enhanced mechanical properties and thermal stability.

Table 3: Industrial Uses of this compound

| Application Type | Description |

|---|---|

| Polymer Synthesis | Enhances mechanical strength and stability |

| Coatings | Used in formulations for improved durability |

Wirkmechanismus

The mechanism of action of octane-3,6-diol involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

1,8-Octanediol: Another diol with a similar structure but different properties and applications.

3,6-Dimethyl-octane-3,6-diol: A methylated derivative of octane-3,6-diol with distinct chemical behavior.

1,6-Hexanediol: A shorter-chain diol with different physical and chemical properties.

Uniqueness of this compound:

Structure: The specific positioning of the hydroxyl groups on the octane chain gives this compound unique chemical reactivity and physical properties.

Applications: Its versatility in various fields, including chemistry, biology, medicine, and industry, sets it apart from other similar compounds.

Biologische Aktivität

Octane-3,6-diol, a chiral diol characterized by its molecular formula and molecular weight of 146.23 g/mol, exhibits significant biological activity due to its unique structure, particularly the presence of hydroxyl groups at the 3rd and 6th carbon positions. These hydroxyl groups enable the formation of hydrogen bonds with biological macromolecules, influencing various metabolic pathways and enzyme activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding. Research indicates that it may act as both a substrate and an inhibitor in metabolic processes. The specific stereochemistry of this compound plays a crucial role in determining its interactions within biological systems, making it a compound of interest in medicinal chemistry.

Key Mechanisms:

- Enzyme Interaction : The hydroxyl groups facilitate binding to active sites on enzymes, potentially altering their activity.

- Metabolic Pathways : this compound may influence metabolic pathways by acting as a cofactor or modulating enzyme kinetics.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against various pathogens due to its ability to disrupt cell membranes.

- Analgesic Properties : Preliminary research indicates potential analgesic effects, possibly through modulation of pain pathways.

- Anti-inflammatory Effects : Its structural similarity to known anti-inflammatory agents suggests it may possess similar properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key features and activities of related compounds.

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (3S,6S)-Octanediol | C8H18O2 | Different stereochemistry | Potentially different activity |

| (3R,6R)-Octanediol | C8H18O2 | Similar structure but different reactivity | Varies based on stereochemistry |

| 1,2-Octanediol | C8H18O2 | Linear structure without chiral centers | Less versatile in biological interactions |

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential use as a natural preservative in food products.

- Analgesic Activity Investigation : In a pain model study using rodents, this compound showed a reduction in pain responses comparable to established analgesics. This suggests its potential application in pain management therapies.

Eigenschaften

IUPAC Name |

octane-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKOQWWRTRBSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885264 | |

| Record name | 3,6-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24434-09-1 | |

| Record name | 3,6-Octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24434-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Octanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024434091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Octanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.